
Part 1: Chemical Identity & Significance[1]
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Compound of Interest

Compound Name: m-PEG9-Tos

CAS No.: 82217-01-4

Cat. No.: B609307 Get Quote

m-PEG9-Tos (Methyl-PEG9-Tosylate) is a high-purity, discrete (monodisperse) polyethylene

glycol derivative used primarily as a capping reagent in bioconjugation and drug discovery.

Unlike polydisperse PEGs, which exist as a Gaussian distribution of chain lengths, m-PEG9-
Tos represents a single molecular species with a defined molecular weight. This precision is a

critical quality attribute (CQA) for clinical translation, simplifying the Chemistry, Manufacturing,

and Controls (CMC) regulatory landscape.

Physicochemical Profile[1][2][3][4][5][6][7][8]
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Property Specification

Chemical Name
2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-

yl 4-methylbenzenesulfonate

Common Name m-PEG9-Tosylate; Methyl-PEG9-Tos

CAS Number 82217-01-4 (Generic for discrete m-PEG-Tos)

Molecular Formula (for true n=9 EO units)

Molecular Weight
~582.71 Da (Calculated); Note: Vendor

definitions vary (see Expert Insight)

Solubility Soluble in DCM, DMF, DMSO, THF, Water

Reactive Moiety
Tosylate (p-Toluenesulfonate) - Good Leaving

Group

Stability
Hygroscopic; Moisture sensitive.[1] Store at

-20°C under Argon/Nitrogen.
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Expert Insight (Vendor Nomenclature): A critical discrepancy exists in the industry regarding

PEG nomenclature. Some vendors define "PEG9" as having 9 ethylene oxide (EO) monomer

units (

). Others define it by the number of oxygen atoms in the chain, which may result in

a molecule with only 8 EO units (

).

Action: Always verify the exact Molecular Weight (MW) on the Certificate of Analysis (CoA).

True n=9 MW: ~582.7 Da

True n=8 MW: ~538.6 Da

Part 2: Reaction Mechanics
The utility of m-PEG9-Tos lies in the Tosylate (OTs) group, a sulfonate ester that acts as an

excellent leaving group. This transforms the inert PEG chain into an electrophile, susceptible to

nucleophilic attack via an

mechanism.

Mechanism of Action
The reaction proceeds through a backside attack by a nucleophile (Nu:), such as an amine (

), thiol (

), or deprotonated hydroxyl (

). The nucleophile donates electron density into the

antibonding orbital of the

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b609307?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


bond, displacing the stable tosylate anion.
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Figure 1: The

reaction pathway for m-PEG9-Tos conjugation. The reaction requires a basic environment to
neutralize the generated acid (TsOH) or deprotonate the nucleophile.

Part 3: Applications in Drug Development
PROTAC Linker Capping
In Proteolysis Targeting Chimeras (PROTACs), linker length and composition are vital for

ternary complex formation. While bifunctional linkers connect the E3 ligase ligand to the

Warhead, m-PEG9-Tos is often used to synthesize negative controls. By capping the E3 ligand

with m-PEG9 instead of the Warhead, researchers create a molecule that binds the E3 ligase

but cannot recruit the target protein, validating the degradation mechanism.

Lipid Nanoparticle (LNP) Shielding
Discrete PEGs like m-PEG9 are increasingly preferred over polydisperse PEGs for LNP

surface modification. The defined length provides a consistent "stealth" layer, reducing

opsonization and uptake by the Reticuloendothelial System (RES) without the batch-to-batch

variability associated with polymeric PEGs.

Solubility Enhancement (Small Molecules)
Hydrophobic drug candidates often fail due to poor bioavailability. Conjugating m-PEG9 to a

secondary amine or hydroxyl group on the drug scaffold can increase aqueous solubility by
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orders of magnitude while maintaining a small hydrodynamic radius compared to high-MW

PEGylation.

Part 4: Experimental Protocol (Amine Conjugation)
Objective: Conjugation of m-PEG9-Tos to a primary amine-containing small molecule (

).

Reagents:

m-PEG9-Tos (1.2 equivalents)

Target Amine (

) (1.0 equivalent)

Base: Cesium Carbonate (

) or DIPEA (3.0 equivalents)

Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) – Finkelstein condition to generate

transient PEG-Iodide for faster kinetics.

Workflow:
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Start: Anhydrous Setup
Flush vial with N2/Ar

Solubilization
Dissolve R-NH2 in DMF/MeCN

Base Addition
Add DIPEA or Cs2CO3

Stir 15 min @ RT

Coupling Reaction
Add m-PEG9-Tos (1.2 eq)

Optional: Add KI cat.

Incubation
Heat to 50-60°C

Monitor via LC-MS (4-16h)

Workup
Dilute w/ EtOAc, Wash w/ Brine

Dry over Na2SO4

Conversion >95%

Purification
Flash Chromatography
(DCM/MeOH gradient)

Click to download full resolution via product page

Figure 2: Step-by-step workflow for the conjugation of m-PEG9-Tos to an amine substrate.
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Step-by-Step Procedure:

Preparation: Flame-dry reaction glassware and cool under a stream of Nitrogen/Argon. m-
PEG9-Tos is hygroscopic; ensure it is brought to room temperature in a desiccator before

weighing.

Solubilization: Dissolve the amine substrate (1.0 eq) in anhydrous DMF (0.1 M

concentration).

Activation: Add DIPEA (3.0 eq). Stir for 10 minutes to ensure deprotonation of the amine salt

if used.

Addition: Add m-PEG9-Tos (1.2 eq) dissolved in a minimal amount of DMF.

Expert Tip: If the substrate is sterically hindered, add Potassium Iodide (KI, 0.1 eq). The

Tosylate will exchange with Iodide in situ, creating a more reactive electrophile (m-PEG9-

I).

Reaction: Heat the mixture to 50–60°C. Monitor by LC-MS. The Tosylate leaving group is

UV-active (absorbs ~260 nm), but the PEG chain is not. Follow the consumption of the

amine substrate.[2]

Workup: Dilute with Ethyl Acetate. Wash

with water/brine to remove DMF and excess PEG (which is water-soluble).

Note: If the product is amphiphilic, standard extraction may cause emulsions. In this case,

evaporate DMF directly and proceed to Reverse Phase (C18) purification.

Part 5: Quality Control & Storage
Storage:

Temperature: -20°C.

Atmosphere: Inert gas (Argon/Nitrogen).
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Critical Hazard: Hydrolysis. Exposure to ambient moisture will slowly hydrolyze the Tosylate

to m-PEG9-OH and Toluene Sulfonic Acid, rendering the reagent inert.

Analytical Verification:

1H NMR (

):

2.45 ppm (s, 3H, Ar-CH3) – Diagnostic of Tosyl group.

3.38 ppm (s, 3H, -OCH3) – Diagnostic of m-PEG cap.

3.64 ppm (m, PEG backbone).

7.3–7.8 ppm (dd, 4H, Aromatic) – Diagnostic of Tosyl group.

Mass Spectrometry: Essential to confirm the specific "n" count (n=8 vs n=9) as detailed in

Part 1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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